molecular formula C13H15ClO3 B1373310 7-(2-Chlorophenyl)-7-oxoheptanoic acid CAS No. 898792-63-7

7-(2-Chlorophenyl)-7-oxoheptanoic acid

Cat. No.: B1373310
CAS No.: 898792-63-7
M. Wt: 254.71 g/mol
InChI Key: JCLWUQDRQZUEGO-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a heptanoic acid chain with a ketone functional group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Chlorophenyl)-7-oxoheptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzene and heptanoic acid.

    Friedel-Crafts Acylation: The 2-chlorobenzene undergoes Friedel-Crafts acylation with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate 7-(2-chlorophenyl)heptanoic acid.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the ketone functional group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors for the Friedel-Crafts acylation and oxidation steps.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-(2-Chlorophenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2-Chlorophenyl)-7-oxoheptanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(2-Chlorophenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

    Pathways: It may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

    7-(2-Bromophenyl)-7-oxoheptanoic acid: Similar structure but with a bromine atom instead of chlorine.

    7-(2-Fluorophenyl)-7-oxoheptanoic acid: Similar structure but with a fluorine atom instead of chlorine.

    7-(2-Methylphenyl)-7-oxoheptanoic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness: 7-(2-Chlorophenyl)-7-oxoheptanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

7-(2-chlorophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c14-11-7-5-4-6-10(11)12(15)8-2-1-3-9-13(16)17/h4-7H,1-3,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLWUQDRQZUEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645505
Record name 7-(2-Chlorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-63-7
Record name 2-Chloro-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Chlorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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